1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-12(8-11-2-1-6-18-11)15-5-3-10(9-15)17-13-14-4-7-19-13/h1-2,4,6-7,10H,3,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTFONOLUAKIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Reactions
Recent advances in multi-component reactions (MCRs) offer streamlined alternatives. For instance, combining pyrrolidine precursors, thiazole derivatives, and thiophene-containing reagents in a single pot could reduce isolation steps. Source highlights the use of silver carbonate and N-isocyanoiminotriphenylphosphorane in similar MCRs, achieving yields >80%.
Analytical Characterization
Post-synthesis characterization is critical for confirming structure and purity:
Challenges and Optimization
Regioselectivity in Thiazole Attachment
The 3-position of pyrrolidine must be selectively functionalized. Steric directing groups or protecting strategies (e.g., tert-butoxycarbonyl) can improve selectivity.
Byproduct Formation
Common byproducts include:
- Di-substituted pyrrolidines : Mitigated by stoichiometric control.
- Oxidation products : Avoided by conducting reactions under nitrogen.
Scalability and Industrial Relevance
Kilogram-scale production requires:
- Continuous flow systems : To enhance heat/mass transfer.
- Green solvents : Ethanol or water-based systems to reduce environmental impact.
Patent WO2021013864A1 emphasizes the pharmaceutical relevance of analogous compounds, underscoring the need for scalable methods.
Applications and Derivatives
While beyond the scope of preparation methods, derivatives of this compound show promise in:
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one show efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival and death.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one. The compounds were tested against a panel of bacterial pathogens. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A preclinical study focused on the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study further elucidated the compound's mechanism involving the modulation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Derivatives
- Target Compound : Contains a pyrrolidine ring (5-membered).
- Analog: 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride () replaces pyrrolidine with piperidine (6-membered) and introduces a hydroxyl group. The hydroxyl group in this analog may improve pharmacokinetic properties, such as metabolic stability .
Hybrid Core Systems
- Analog: 1-[(3R,4R)-3-[(Dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one () modifies the pyrrolidine with dimethylamino and hydroxymethyl substituents. Implications: These substituents could enhance binding affinity to charged targets (e.g., enzymes) and improve water solubility compared to the parent compound .
Substituent Effects on the Ethanone Bridge
Thiophene vs. Benzimidazole/Triazole Systems
- Target Compound : Features a thiophen-2-yl group.
- Analog: 1-(Thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () replaces the pyrrolidine with a benzoimidazotriazole system.
Electron-Withdrawing Groups
- Analog : 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one () substitutes thiophene with a trifluoromethyl-benzodiazolyl group.
Heterocyclic Modifications on the Pyrrolidine Ring
Thiazolyloxy vs. Quinolinyloxy Substituents
- Analog: 1-[3-(Quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one () replaces the thiazolyloxy group with quinolin-8-yloxy. However, increased lipophilicity could reduce aqueous solubility .
Biological Activity
The compound 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a synthetic organic molecule that incorporates thiazole, pyrrolidine, and thiophene structures. These heterocyclic compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Synthesis
The compound features a unique arrangement of functional groups that contribute to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available precursors, including:
- Formation of the Thiazole Ring: Achieved through cyclization of thioamides and α-haloketones.
- Pyrrolidine Introduction: Conducted via nucleophilic substitution reactions.
- Thiophene Attachment: Often introduced through cross-coupling reactions such as Suzuki or Stille coupling.
The biological activity of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets. The thiazole and thiophene moieties can modulate enzyme and receptor activities, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- DNA Intercalation: Potentially intercalating into DNA, affecting gene expression and cellular proliferation.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some key activities associated with thiazole and thiophene derivatives:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anticancer | Inhibitory effects on cancer cell proliferation. |
| Anti-inflammatory | Reduction in inflammation markers in vitro and in vivo. |
| Antioxidant | Scavenging free radicals and reducing oxidative stress. |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one:
- Antimicrobial Activity: A study demonstrated that thiazole derivatives showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Anticancer Properties: Research has indicated that thiazolidinone derivatives exhibit cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents . The compound's ability to inhibit specific cancer-related enzymes was noted.
- Anti-inflammatory Effects: In vitro studies revealed that related compounds reduced pro-inflammatory cytokines in cell cultures, indicating potential use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
